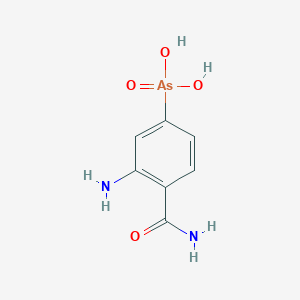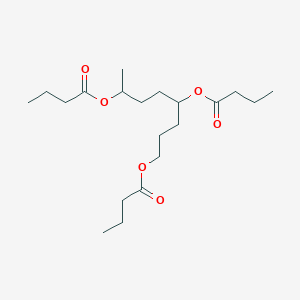
Octane-1,4,7-triyl tributanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is an ester derived from butanoic acid and octane-1,4,7-triol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octane-1,4,7-triyl tributanoate typically involves the esterification of octane-1,4,7-triol with butanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bonds, and the resulting product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial production may incorporate purification techniques such as chromatography to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Octane-1,4,7-triyl tributanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octane-1,4,7-triol and butanoic acid.
Transesterification: This reaction involves the exchange of the ester groups with another alcohol, leading to the formation of different esters.
Oxidation: The compound can be oxidized under specific conditions to produce corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Octane-1,4,7-triol and butanoic acid.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Corresponding carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Octane-1,4,7-triyl tributanoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its potential role in biological systems and as a substrate for enzymatic reactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of bioactive molecules.
Wirkmechanismus
The mechanism of action of Octane-1,4,7-triyl tributanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. The compound’s ester groups can undergo hydrolysis, releasing octane-1,4,7-triol and butanoic acid, which may further participate in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octane-1,4,7-triyl triacetate: An ester derived from octane-1,4,7-triol and acetic acid.
Octane-1,4,7-triyl tripropanoate: An ester derived from octane-1,4,7-triol and propanoic acid.
Uniqueness
Octane-1,4,7-triyl tributanoate is unique due to its specific ester groups derived from butanoic acid, which impart distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
5453-21-4 |
|---|---|
Molekularformel |
C20H36O6 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
4,7-di(butanoyloxy)octyl butanoate |
InChI |
InChI=1S/C20H36O6/c1-5-9-18(21)24-15-8-12-17(26-20(23)11-7-3)14-13-16(4)25-19(22)10-6-2/h16-17H,5-15H2,1-4H3 |
InChI-Schlüssel |
CBYWYTIHGQZVDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OCCCC(CCC(C)OC(=O)CCC)OC(=O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


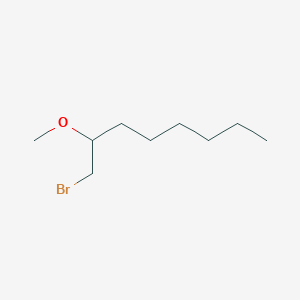
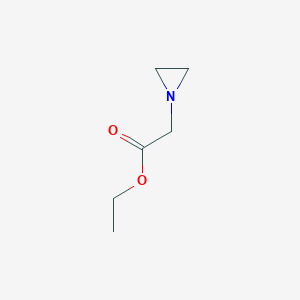
![ethyl [(7-methyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetate](/img/structure/B14739051.png)
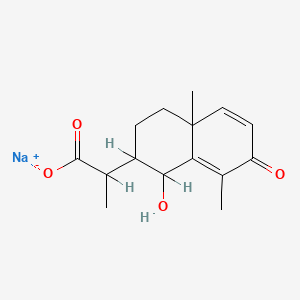
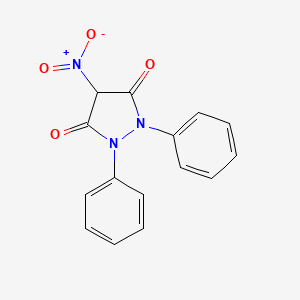

![N-Cyclohexyl-3-{1-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)methylidene]hydrazinyl}propanamide](/img/structure/B14739071.png)
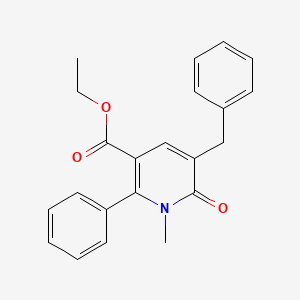
![5-[(2-Chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14739083.png)

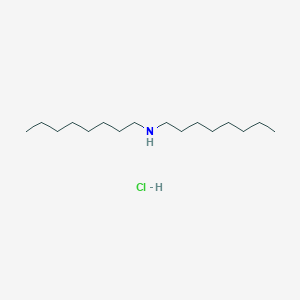
![11-(4-morpholinyl)-11H-indeno[1,2-b]quinoline](/img/structure/B14739087.png)
